

A Technical Guide to the Carcinogenicity and Toxicology of N-Nitrosodiethanolamine (NDELA)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-Nitrosodiethanolamine-d8	
Cat. No.:	B563865	Get Quote

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Nitrosodiethanolamine (NDELA) is a semi-volatile N-nitrosamine compound found as a contaminant in various consumer and industrial products, including cosmetics, metalworking fluids, and tobacco products.[1][2] The International Agency for Research on Cancer (IARC) has classified NDELA as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[1][3] In vivo studies have consistently demonstrated that NDELA induces tumors in rats and hamsters, primarily targeting the liver and nasal cavity.[4][5][6]

The carcinogenicity of NDELA is contingent upon metabolic activation. While a significant portion of an administered dose is excreted unchanged, key metabolic pathways, including α-hydroxylation and β-oxidation mediated by Cytochrome P450 (CYP2E1) and alcohol dehydrogenase (ADH), convert NDELA into reactive electrophiles.[1][7][8] A proposed mechanism involves the formation of N-nitroso-2-hydroxymorpholine (NHMOR), which is further activated by sulfotransferase to a potent genotoxic metabolite.[9] These reactive species form DNA adducts, such as N7-(2-hydroxyethyl)guanine and O6-(2-hydroxyethyl)guanine, initiating the carcinogenic process.[8] Genotoxicity assays confirm that NDELA induces DNA damage, chromosomal aberrations, and sister chromatid exchanges in vitro.[1][10][11] This guide provides a detailed overview of the available toxicological data, experimental methodologies, and mechanistic pathways associated with NDELA.



Introduction

N-Nitrosodiethanolamine (CAS No. 1116-54-7) is a yellow, viscous liquid formed from the reaction of diethanolamine or triethanolamine with a nitrosating agent, such as nitrite.[12][13] Its presence has been detected in cutting fluids, pesticides, antifreeze, and personal care products like shampoos and lotions.[1][2] Occupational exposure can occur via inhalation and dermal contact, while the general population may be exposed through consumer products and tobacco.[1] Given its carcinogenic potential demonstrated in animal studies, understanding the toxicology and mechanism of action of NDELA is critical for risk assessment and regulatory guidance.[12][14] This document serves as an in-depth technical resource, summarizing the key findings on NDELA's carcinogenicity, genotoxicity, and metabolic activation pathways.

Carcinogenicity Summary of Evidence

There is sufficient evidence in experimental animals for the carcinogenicity of N-Nitrosodiethanolamine.[1] Studies in rats consistently show the induction of liver tumors, primarily hepatocellular carcinomas, and neoplasms of the nasal cavity.[4][5] In Syrian hamsters, NDELA consistently induces adenocarcinomas of the nasal cavity and other tumors of the upper respiratory tract.[4][6] A mouse lung screening assay also demonstrated an increased incidence and multiplicity of lung tumors.[1][4]

In Vivo Carcinogenicity Studies

The carcinogenic potential of NDELA has been quantified in dose-response studies in both rats and hamsters. The data clearly indicate a dose-dependent increase in tumor formation in target organs.

Table 1: Carcinogenicity of NDELA in Rats (Oral Administration)



Dose (mg/kg bw/day)	Animal Strain	Route of Administr ation	Target Organ	Tumor Type	Incidence	Referenc e
0	Sprague- Dawley	Drinking Water	Liver	Hepatoce Ilular Neoplas ms	0/88	[4]
1.5	Sprague- Dawley	Drinking Water	Liver	Hepatocell ular Neoplasms	7/72	[4]
6	Sprague- Dawley	Drinking Water	Liver	Hepatocell ular Neoplasms	43/72	[4]
25	Sprague- Dawley	Drinking Water	Liver	Hepatocell ular Neoplasms	33/36	[4]
100	Sprague- Dawley	Drinking Water	Liver	Hepatocell ular Neoplasms	32/36	[4]
400	Sprague- Dawley	Drinking Water	Liver	Hepatocell ular Neoplasms	31/36	[4]
0	Sprague- Dawley	Drinking Water	Nasal Cavity	Neoplasms	0/88	[4]
1.5	Sprague- Dawley	Drinking Water	Nasal Cavity	Neoplasms	2/72	[4]
25	Sprague- Dawley	Drinking Water	Nasal Cavity	Neoplasms	6/36	[4]

| 100 | Sprague-Dawley | Drinking Water | Nasal Cavity | Neoplasms | 6/36 |[4] |

Table 2: Carcinogenicity of NDELA in Syrian Hamsters (Subcutaneous Injection)



Dose (mg/kg body wt)	Animal Strain	Route of Administr ation	Target Organ	Tumor Type	Incidence	Referenc e
250	Syrian Golden	Subcutan eous (weekly)	Olfactory Region	Malignant Neoplas ms	35%	[6]
500	Syrian Golden	Subcutane ous (weekly)	Olfactory Region	Malignant Neoplasms	~50% (implied)	[6]

| 1000 | Syrian Golden | Subcutaneous (weekly) | Olfactory Region | Malignant Neoplasms | 73% |[6] |

Experimental Protocol: Chronic Carcinogenicity Bioassay in Rats

The following protocol is based on the study conducted by Preussmann et al. (1982), which is a key study in establishing the dose-response relationship for NDELA-induced carcinogenicity in rats.[4][5]

- Test System: Male Sprague-Dawley rats, approximately 100 days old at the start of the experiment.
- Housing: Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
- Groups and Dosing:
 - Animals are divided into multiple groups (e.g., 36 to 88 rats per group).
 - A control group receives tap water only.
 - Treatment groups receive aqueous solutions of NDELA (>99% purity) in their drinking water, administered five days per week for the lifespan of the animals.







Doses are calculated to provide specific daily intakes, such as 1.5, 6, 25, 100, or 400
 mg/kg body weight.[4]

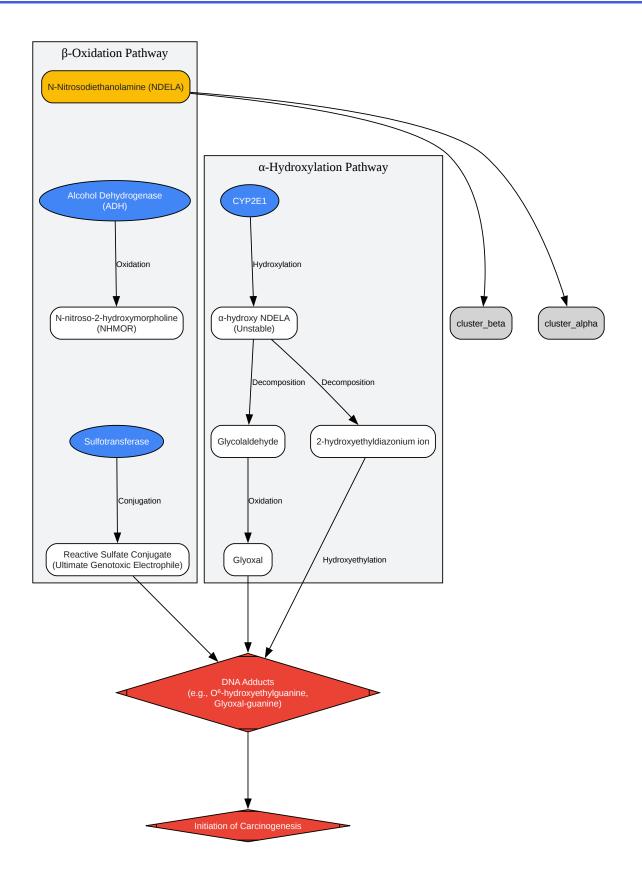
Observations:

- Animals are monitored daily for clinical signs of toxicity.
- Body weight and water consumption are recorded regularly to monitor the actual dose received.
- Termination and Pathology:
 - Animals are allowed to die naturally or are euthanized when moribund.
 - A complete necropsy is performed on all animals.
 - Organs, particularly the liver and the head (for nasal cavity examination), are preserved in formalin, processed for histopathology, and examined microscopically for neoplastic and non-neoplastic lesions.









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- To cite this document: BenchChem. [A Technical Guide to the Carcinogenicity and Toxicology of N-Nitrosodiethanolamine (NDELA)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563865#carcinogenicity-and-toxicology-of-n-nitrosodiethanolamine-ndela]



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